molecular formula C11H11N3OS B5573655 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile

3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B5573655
M. Wt: 233.29 g/mol
InChI Key: VDPUYOZPAXYJIT-UHFFFAOYSA-N
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Description

3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.06228316 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Analysis

The chemical compound 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile is a pyridine derivative that has been synthesized and analyzed for its structural features and optical properties. Through IR and electronic spectroscopy, the effects of substituents on the emission spectra of these compounds have been explored in various solvents, offering insights into their potential applications in material science and photophysical studies (Cetina et al., 2010).

Chemical Interactions and Transformations

Another study focused on the synthesis of this compound via the interaction of 2(1H)-thioxopyridine-3-carbonitrile with other chemicals, showcasing its potential in creating complex heterocyclic structures through boiling with Raney nickel under specific conditions. This process can yield different compounds depending on the reaction environment, which could be valuable in developing new pharmaceuticals or chemical intermediates (Kostenko et al., 2008).

Heterocyclic β-Enaminonitriles Synthesis

The compound is also a key precursor in the synthesis of new versatile enaminonitrile-type building blocks, leading to the creation of condensed thieno[2,3-b]pyridines containing N-heterocyclic moieties. These derivatives, obtained through interactions with various reagents, highlight the compound's significance in the development of heterocyclic chemistry, potentially applicable in pharmaceutical chemistry and materials science (Gaber et al., 2005).

Antibacterial Activity Exploration

In the realm of medicinal chemistry, pyridine derivatives, including structures similar to this compound, have been utilized as substrates for synthesizing new cyanopyridine derivatives. These compounds were evaluated for their antimicrobial activity against a wide range of bacteria, showcasing the potential use of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Corrosion Inhibition Studies

Further extending its applicability beyond pharmaceuticals, derivatives of pyridine, similar in structure to this compound, have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid. These studies reveal the potential industrial application of these compounds in protecting metals from corrosion, contributing to the field of materials science and engineering (Ansari et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, thieno[2,3-b]pyridines and their derivatives have been studied for their potential biological activities, so this compound could be of interest in medicinal chemistry .

Properties

IUPAC Name

3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-6-3-7(5-15-2)9-10(13)8(4-12)16-11(9)14-6/h3H,5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUYOZPAXYJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C#N)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.